Sodium 2,3-difluorobenzoate
Overview
Description
Sodium 2,3-difluorobenzoate is a chemical compound with the molecular formula C7H3F2O2Na It is derived from 2,3-Difluorobenzoic acid, which is a fluorinated benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,3-difluorobenzoate typically involves the neutralization of 2,3-Difluorobenzoic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:
C7H3F2O2+NaOH→C7H3F2O2Na+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The product, this compound, can be isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-difluorobenzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as perfluorinated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols or aldehydes.
Scientific Research Applications
Sodium 2,3-difluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Employed as a tracer in biological studies due to its stability and detectability.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized as a tracer in petrochemical exploration to track fluid flow in reservoirs.
Mechanism of Action
The mechanism of action of Sodium 2,3-difluorobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as a tracer by following the fluid phase in which it is injected. Its stability and minimal interaction with other components make it an effective tracer.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzoic acid
- 3,4-Difluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
Uniqueness
Sodium 2,3-difluorobenzoate is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Compared to other fluorinated benzoic acids, it offers a balance of reactivity and stability, making it suitable for various applications.
Properties
IUPAC Name |
sodium;2,3-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOGWNHUCRVTEF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014790 | |
Record name | sodium;2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1604819-08-0 | |
Record name | Benzoic acid, 2,3-difluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1604819080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3-difluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | sodium;2,3-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,3-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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